

physicochemical characteristics of 2-Amino-6-methylnicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-methylnicotinaldehyde

Cat. No.: B1441604

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **2-Amino-6-methylnicotinaldehyde**

Foreword

2-Amino-6-methylnicotinaldehyde stands as a pivotal heterocyclic building block, strategically positioned at the crossroads of medicinal chemistry, materials science, and synthetic innovation. Its unique molecular architecture, featuring a pyridine core functionalized with a reactive aldehyde and a nucleophilic amino group, offers a versatile platform for the construction of complex molecular entities. This guide provides a comprehensive exploration of its fundamental physicochemical characteristics, offering researchers, scientists, and drug development professionals the technical insights required to harness its full synthetic potential. By elucidating its properties, from spectroscopic signatures to chemical reactivity, we aim to empower scientists to make informed experimental choices and accelerate the pace of discovery.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. **2-Amino-6-methylnicotinaldehyde** is systematically identified by a unique set of descriptors that define its atomic composition and connectivity.

- IUPAC Name: 2-Amino-6-methylpyridine-3-carbaldehyde

- CAS Number: 1211516-02-7[[1](#)]
- Molecular Formula: C₇H₈N₂O[[1](#)]
- Molecular Weight: 136.15 g/mol [[1](#)][[2](#)]

The structural arrangement, consisting of a pyridine ring substituted at the 2-, 3-, and 6-positions, dictates its chemical behavior and physical properties.

Caption: 2D structure of **2-Amino-6-methylNicotinaldehyde**.

Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. This table summarizes the key physicochemical data for **2-Amino-6-methylNicotinaldehyde** and related compounds, providing a baseline for experimental design.

Property	Value / Description	Source / Rationale
Appearance	Expected to be a solid at room temperature.	Similar pyridine aldehydes and aminopyridines are solids ^{[3][4]} .
Melting Point	Data not available. Related compound 2-amino-6-methylpyridine melts at 40-44 °C.	^{[3][5]}
Boiling Point	Data not available. Related compound 2-amino-6-methylpyridine boils at 208-209 °C.	^{[5][6]}
Solubility	Predicted to be soluble in organic solvents like DMSO and methanol.	Polar functional groups suggest solubility in polar organic solvents ^[4] .
pKa	Data not available. The pyridine nitrogen and amino group confer basic properties.	The pyridine nitrogen pKa is typically ~5; the amino group influences this.
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C.	^[1]
Stability	The product is chemically stable under standard ambient conditions (room temperature). Hygroscopic.	^[6]

Spectroscopic Characterization Profile

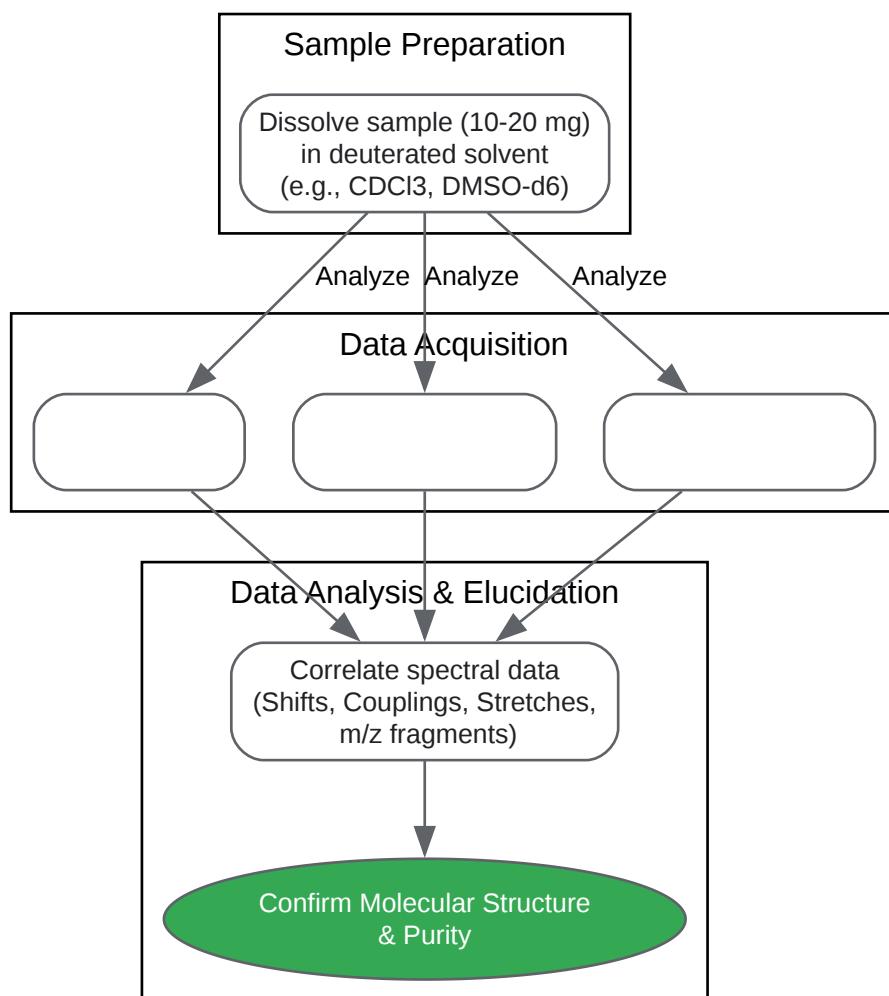
Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The distinct functional groups of **2-Amino-6-methylnicotinaldehyde** produce a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
 - Aldehyde Proton (-CHO): A singlet in the downfield region, typically δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
 - Aromatic Protons (Pyridine Ring): Two doublets in the aromatic region (δ 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Their specific shifts are influenced by the electronic effects of the amino, methyl, and aldehyde substituents.
 - Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration, but typically appears between δ 5.0-6.0 ppm[7].
 - Methyl Protons (-CH₃): A sharp singlet in the upfield region, around δ 2.3-2.6 ppm.
- ^{13}C NMR: The carbon spectrum will complement the proton data.
 - Carbonyl Carbon (-CHO): A highly deshielded signal, expected around δ 190-200 ppm.
 - Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitrogen, amino, and aldehyde groups will be the most deshielded.
 - Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[8]


- N-H Stretching: The amino group will exhibit one or two characteristic stretching bands in the 3300-3500 cm^{-1} region. The presence of two bands (symmetric and asymmetric stretching) is common for primary amines[7].
- C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the methyl group will be just below 3000 cm^{-1} [9].

- C=O Stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the range of 1680-1710 cm^{-1} . Conjugation with the pyridine ring may lower this frequency slightly.
- N-H Bending: The amino group will also show a bending vibration around 1600-1650 cm^{-1} [7].
- C=C and C=N Stretching: Vibrations from the pyridine ring will be observed in the 1400-1600 cm^{-1} region.

Mass Spectrometry (MS)

Electron Impact (EI-MS) is used to determine the molecular weight and obtain structural information from fragmentation patterns[8].

- Molecular Ion (M^+): A prominent peak corresponding to the molecular weight of the compound (136.15 g/mol) is expected.
- Key Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group ($\text{M}-29$, loss of CHO) or the loss of a hydrogen radical ($\text{M}-1$).

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Experimental Protocols for Characterization

Trustworthy data is built upon robust and reproducible methodologies. The following protocols outline standard procedures for the characterization of **2-Amino-6-methylnicotinaldehyde**.

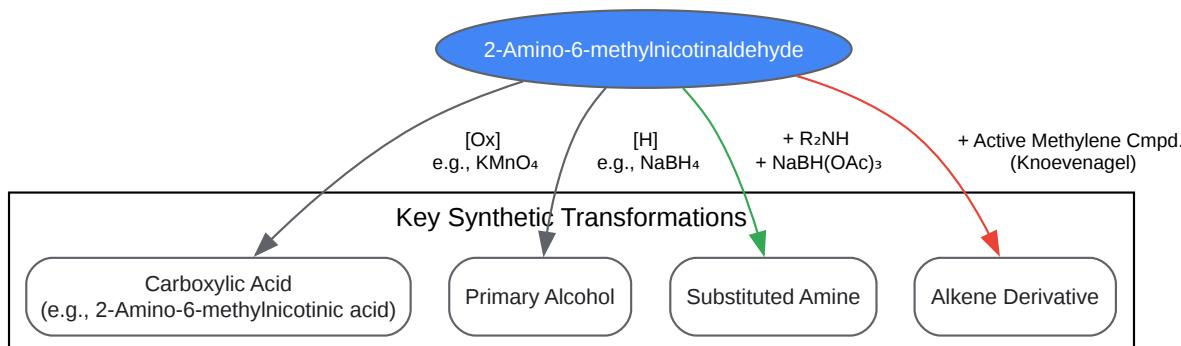
Protocol 1: Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

- Sample Preparation: Place a small, finely powdered amount of the dry compound into a capillary tube, packing it to a height of 2-3 mm.
- Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
- Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point.
- Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.
- Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.

Protocol 2: ^1H NMR Spectroscopic Analysis

Causality: This protocol ensures a high-resolution spectrum by properly preparing the sample and setting appropriate acquisition parameters, allowing for unambiguous assignment of proton signals.


- Sample Preparation: Accurately weigh 10-15 mg of **2-Amino-6-methylNicotinaldehyde** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
- Transfer: Filter the solution through a pipette containing a small cotton plug into a 5 mm NMR tube.
- Instrumentation: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
- Shimming & Tuning: Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquisition: Acquire the ^1H NMR spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).
- Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

- Analysis: Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm).

Chemical Reactivity and Stability Profile

The synthetic utility of **2-Amino-6-methylNicotinaldehyde** is derived from the reactivity of its constituent functional groups.

- Aldehyde Group: As a primary reactive site, the aldehyde is susceptible to:
 - Oxidation: Can be easily oxidized to the corresponding carboxylic acid (2-amino-6-methylnicotinic acid).
 - Reduction: Can be reduced to the primary alcohol ((2-amino-6-methylpyridin-3-yl)methanol).
 - Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent to form new substituted amines, a cornerstone reaction in medicinal chemistry for building molecular diversity[10].
 - Condensation Reactions: Can participate in Knoevenagel or Wittig-type reactions to form carbon-carbon double bonds[10].
- Amino Group: The exocyclic amino group acts as a nucleophile and can undergo acylation, alkylation, or serve as a directing group in further aromatic substitutions.
- Stability: The compound is generally stable under standard conditions but is noted to be hygroscopic, meaning it can absorb moisture from the air[6]. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere. It should be kept away from strong oxidizing agents and strong acids[6].

[Click to download full resolution via product page](#)

Caption: Potential reaction pathways from the aldehyde group.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and **2-Amino-6-methylnicotinaldehyde** serves as a valuable intermediate for accessing novel therapeutics.

- **Scaffold for Kinase Inhibitors:** The pyridine core is a common feature in many ATP-competitive kinase inhibitors. The functional handles on this molecule allow for systematic modification to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets[10].
- **Synthesis of Heterocyclic Compounds:** The aldehyde and amino groups can be used in cyclization reactions to construct fused heterocyclic ring systems, which are often found in biologically active natural products and synthetic drugs.
- **Building Block for Bioactive Molecules:** It is used as a key intermediate for synthesizing a range of active pharmaceutical ingredients (APIs), including those with potential applications in treating neurological conditions and cancer[5]. For instance, related aminonicotinamide derivatives have been developed as potent histone deacetylase (HDAC) inhibitors for oncology[11].

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Amino-6-methylnicotinaldehyde** is not widely available, data from the closely related compound 2-amino-6-methylpyridine provides essential guidance. Caution: This information should be used as a preliminary guide; a substance-specific risk assessment is required before use.

- **Hazards:** The related compound 2-amino-6-methylpyridine is classified as toxic if swallowed and fatal in contact with skin. It causes skin and serious eye irritation[6]. May cause respiratory irritation.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood[6].
- **Handling:** Avoid generating dust. Do not get in eyes, on skin, or on clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[6].
- **Storage:** Store locked up in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents[6]. The container should be tightly closed.

Conclusion

2-Amino-6-methylnicotinaldehyde is a functionally rich pyridine derivative with significant potential as a chemical intermediate. Its physicochemical properties, characterized by the interplay of its aldehyde, amino, and methyl-substituted pyridine core, make it a versatile substrate for a wide array of synthetic transformations. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in advancing research, particularly in the rational design of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-AMino-2-Methylnicotinaldehyde CAS#: 1211516-02-7 [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. alkalimetals.com [alkalimetals.com]
- 4. 2-Pyridinecarboxaldehyde, 6-Amino- | Properties, Uses, Safety & Suppliers China | High-Purity Pyridine Derivatives [pipzine-chem.com]
- 5. nbinno.com [nbino.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. mdpi.com [mdpi.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical characteristics of 2-Amino-6-methylnicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1441604#physicochemical-characteristics-of-2-amino-6-methylnicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com